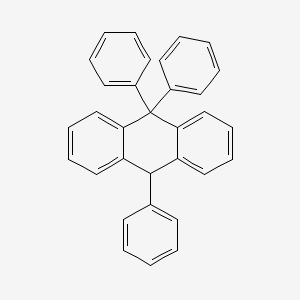
9,10,10-triphenyl-9H-anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10,10-triphenyl-9H-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene and its derivatives have been extensively studied due to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-triphenyl-9H-anthracene typically involves the substitution of anthracene at the 9 and 10 positions with phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a halogenated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The crude product is typically purified using column chromatography or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
9,10,10-triphenyl-9H-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
9,10,10-triphenyl-9H-anthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in photophysical studies and as a building block for more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other organic electronic devices.
Mechanism of Action
The mechanism of action of 9,10,10-triphenyl-9H-anthracene is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons, which can be harnessed for imaging and electronic applications.
Comparison with Similar Compounds
Similar Compounds
9,10-diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substitution patterns.
9,10-bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
9,10,10-triphenyl-9H-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
Properties
CAS No. |
809-40-5 |
|---|---|
Molecular Formula |
C32H24 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
9,10,10-triphenyl-9H-anthracene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |
InChI Key |
JZNPLAAXCSMWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















